2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H9FN2O5 |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
InChI Key |
PCFVXMNPUJDSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Amino Group Protection/Deprotection
- Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amino group during subsequent reactions.
- Deprotection uses TFA (trifluoroacetic acid) or piperidine, depending on the protecting group.
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C, 4 h | Nitration |
| 2 | Boc₂O, DMAP, THF, RT | Amino protection |
| 3 | TFA/DCM (1:1), 2 h | Deprotection |
| 4 | HCl (gaseous), Et₂O | Hydrochloride salt formation |
Outcome : Final product purity ≥95% (HPLC), confirmed via $$ ^1\text{H NMR} $$ (δ 6.8–7.2 ppm aromatic signals).
Catalytic Asymmetric Methods
Dynamic kinetic resolution (DKR) enables enantioselective synthesis:
Nickel-Catalyzed DKR:
- Substrate : Racemic 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride.
- Catalyst : NiCl₂/(S)-BINAP ligand system.
- Conditions :
- Solvent: Methanol
- Temperature: 50°C
- Base: K₂CO₃ (5 equiv)
- Performance :
Parameter Value Yield 88% ee 98% Reaction Time 2.5 h
Mechanism : Ligand-enabled π-π interactions stabilize transition states, favoring (S)-enantiomer formation.
Enzymatic Approaches
Engineered aldolases facilitate stereocontrolled synthesis:
Aldolase-Catalyzed Condensation:
- Enzyme : Mutant L-threonine aldolase (EC 4.1.2.5).
- Substrates : Glycine + 3-fluoro-4-hydroxy-5-nitrobenzaldehyde.
- Optimized Conditions :
Parameter Optimal Value pH 7.5 Temperature 37°C Glycine Loading 200 g/L Organic Cosolvent 20% DMSO
Outcome :
Analytical Validation
Critical quality control metrics across methods:
Industrial-Scale Considerations
- Cost Drivers : Fluorinated precursors (≥$450/kg) and chiral ligands (≥$2,000/kg).
- Yield Optimization :
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitroacetophenone.
Reduction: Formation of 2-amino-3-(3-fluoro-4-hydroxy-5-aminophenyl)propanoic acid.
Substitution: Formation of derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino acid backbone facilitates its incorporation into biological systems. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a fluorine atom, hydroxyl group, and nitro group on the phenyl ring, along with the amino acid backbone, makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid, often referred to as a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an amino group, a fluoro-substituted phenyl ring, a hydroxyl group, and a nitro group. These functional groups contribute to its reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is C9H9FN2O5·HCl. Its structural components allow it to participate in diverse chemical reactions, which are critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C9H9FN2O5·HCl |
| IUPAC Name | This compound hydrochloride |
| Purity | ≥ 95% |
| Physical Form | Powder |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups facilitate hydrogen bonding, electrostatic interactions, and covalent modifications of biomolecules. These interactions can modulate enzyme activity, influence receptor binding, and alter signal transduction pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : The presence of hydroxyl and nitro groups suggests that the compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS).
- Cytotoxicity : Preliminary studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Properties : The fluoro-substituted phenyl ring is known to enhance the antimicrobial activity of compounds. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities against various pathogens .
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various nitro-substituted phenolic compounds revealed that certain derivatives significantly reduced cell viability in HeLa and Vero cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial dysfunction .
- Antimicrobial Investigation : Research into the antimicrobial properties of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenylpropanoic acid scaffold. Key steps include nitration, fluorination, and hydroxylation. For example, nitration of a fluorinated precursor under controlled temperature (e.g., 0–5°C) minimizes side reactions. Reductive amination or enzymatic resolution may introduce the amino group. Purity is optimized via recrystallization (ethanol/water) or HPLC . Reaction conditions (pH, solvent polarity) critically affect regioselectivity due to the electron-withdrawing nitro and fluoro groups.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), hydroxy group (broad singlet, δ 9–10 ppm), and amino protons (δ 1.5–2.5 ppm). Fluorine-19 NMR confirms fluoro substitution .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water + 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 284.06 (CHFNO) .
Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential nitro group decomposition (risk of NO release) .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C. Avoid moisture to prevent hydrolysis of the nitro or fluoro substituents .
Advanced Research Questions
Q. How do the electronic effects of the 3-fluoro, 4-hydroxy, and 5-nitro substituents influence the compound’s reactivity in biological systems?
- Methodological Answer : The electron-withdrawing nitro and fluoro groups reduce aromatic ring electron density, enhancing electrophilic substitution resistance. The hydroxyl group participates in hydrogen bonding, affecting receptor binding. Computational studies (DFT) can map electrostatic potential surfaces to predict interaction sites. Compare with analogs lacking specific substituents (e.g., 2-Amino-3-(4-hydroxyphenyl)propanoic acid) to isolate substituent effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Validate purity via orthogonal methods (HPLC, elemental analysis).
- Assay Conditions : Standardize cell culture media (pH 7.4, serum-free) to minimize confounding variables.
- Structural Confirmation : Use X-ray crystallography to rule out stereoisomerism (e.g., racemic vs. enantiopure forms) .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidative HO, UV light). Monitor via LC-MS for degradation products (e.g., nitro reduction to amine or defluorination).
- Kinetic Analysis : Use Arrhenius plots (40°C, 60°C) to predict shelf-life at 25°C. Buffer solutions (PBS, pH 7.4) simulate physiological conditions .
Q. What mechanistic studies elucidate the compound’s role as a potential enzyme inhibitor or receptor modulator?
- Methodological Answer :
- Enzyme Assays : Conduct kinetic assays (e.g., IC determination) with target enzymes (tyrosine hydroxylase, nitrous oxide synthase). Use fluorescence polarization to monitor binding affinity.
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses in active sites. Validate with site-directed mutagenesis of key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
